1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone
Description
1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine derivative featuring an ethylaminomethyl substituent at the 3-position of the pyrrolidine ring and an acetyl group at the 1-position. This compound has been utilized as a pharmaceutical intermediate, though it is currently listed as discontinued in commercial catalogs, possibly due to challenges in synthesis or shifts in research focus . Its molecular formula is inferred as C₈H₁₅N₂O (based on systematic naming), with a molecular weight of approximately 155.22 g/mol.
Properties
IUPAC Name |
1-[3-(ethylaminomethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-10-6-9-4-5-11(7-9)8(2)12/h9-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMOEOVKLHXHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with ethylamine and ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one
- Structure: A phenyl group replaces the ethylaminomethyl substituent, and a propyl chain is attached to the pyrrolidine nitrogen.
- Synthesis : Synthesized via palladium-catalyzed hydroarylation with a 70% yield .
- Properties: Molecular formula: C₁₅H₂₁NO Key spectral
- ¹H NMR: δ 7.88 (aromatic proton), 2.58 (acetyl CH₃) .
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
- Structure : Features a hydroxymethyl group (-CH₂OH) at the 3-position of pyrrolidine.
- Properties: Molecular formula: C₇H₁₃NO₂ The hydroxyl group improves hydrophilicity, contrasting with the more lipophilic ethylaminomethyl group in the target compound .
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone
- Structure : Incorporates a chloropyridinylmethyl substituent.
Physicochemical and Spectral Comparisons
| Compound Name | Molecular Formula | Key ¹H NMR Signals (δ) | Functional Groups |
|---|---|---|---|
| 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone | C₈H₁₅N₂O | Not reported | Ethylaminomethyl, acetyl |
| 1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one | C₁₅H₂₁NO | 7.88 (d, J=8.2 Hz, aromatic H) | Phenyl, acetyl |
| 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone | C₇H₁₃NO₂ | Not reported | Hydroxymethyl, acetyl |
Biological Activity
1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical structure of 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone features a pyrrolidine ring substituted with an ethylaminomethyl group and an ethanone moiety. This unique structure contributes to its interaction with various biological targets.
The biological activity of 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is primarily attributed to its interactions with specific receptors and enzymes. The compound may function as a modulator of neurotransmitter systems, potentially affecting dopaminergic and serotonergic pathways, which are crucial in various neurological processes .
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological effects.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.
Biological Activity Overview
Research on the biological activity of 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone has highlighted several key areas:
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone:
- Antimicrobial Studies : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Neuropharmacological Research : In vitro assays demonstrated that the compound could modulate serotonin receptor activity, which may lead to antidepressant-like effects in animal models .
- Analgesic Research : Experimental models showed that 1-(3-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone could reduce pain responses, indicating potential applications in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
